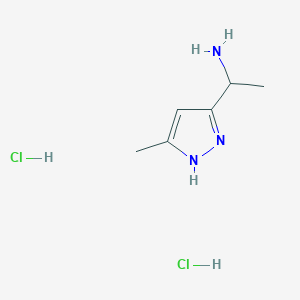

1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyrazoline compounds involves the reaction of appropriate ketones with hydrazines to form the desired pyrazoline ring structure. For instance, the synthesis of 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one was achieved and confirmed by X-ray diffraction studies, indicating a method that could potentially be adapted for the synthesis of "1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride" .

Molecular Structure Analysis

The molecular structure of pyrazoline compounds is often characterized by spectroscopic techniques and confirmed by X-ray crystallography. The structural characterization of these compounds reveals that they can crystallize in various systems, such as the monoclinic system, and exhibit specific space group symmetries . This information is crucial for understanding the molecular geometry and potential reactivity of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of pyrazoline compounds can be inferred from molecular docking studies and analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For example, the HOMO of a related compound is localized over the entire molecule except for certain phenyl rings and methyl groups, suggesting areas of the molecule that are less likely to participate in charge transfer . This information can be used to predict the reactivity of "1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride" in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline compounds can be deduced from their crystal packing, which is often dominated by weak intermolecular interactions such as C-H...π interactions. These interactions contribute to the stability and packing efficiency in the solid state . Additionally, the tautomeric forms of pyrazolone Schiff bases, which are structurally related to pyrazolines, are stabilized by strong hydrogen bonding in the solid state . These insights are valuable for understanding the physical properties, such as solubility and melting point, of "1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride".

Scientific Research Applications

Synthesis and Characterization

1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride and its derivatives have been synthesized and characterized through various methods. Studies have reported on the reaction of hydroxymethyl pyrazole derivatives with primary amines to yield a range of compounds, including N-((1H-pyrazol-1-yl) methyl) pyrimidin-2-amine and others, characterized by techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. The structural analysis through X-ray crystallography confirmed the geometric parameters and provided insights into the biological activity against breast cancer and microbes (Titi et al., 2020).

Biological Activities

The biological activities of compounds derived from 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride have been extensively studied. Research has demonstrated antimicrobial, antifungal, and anticancer properties of these compounds. For instance, a study synthesized new pyrazoline and pyrazole derivatives, revealing significant antimicrobial activity against various bacteria and yeast-like fungi (Hassan, 2013). Another study focused on the synthesis of certain benzohydrazide derivatives and their metal complexes, showcasing potent in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells (Asegbeloyin et al., 2014).

Chemical Interactions and Structural Insights

Research on the structural characterization and interaction analysis of derivatives has provided valuable information on their molecular arrangements and potential functionalities. For example, the study on the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one highlighted its crystal structure and intermolecular interactions, aiding in understanding its chemical behavior and potential applications (Delgado et al., 2020).

Safety And Hazards

properties

IUPAC Name |

1-(5-methyl-1H-pyrazol-3-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-4-3-6(5(2)7)9-8-4;;/h3,5H,7H2,1-2H3,(H,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZBLVAXFYCHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride | |

CAS RN |

2228123-55-3 |

Source

|

| Record name | 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2545646.png)

![5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2545647.png)

![3-(3-chloro-4-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2545648.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2545651.png)

![5-((5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2545653.png)

![2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B2545657.png)

![(3E)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2545660.png)

![N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2545665.png)

![N-phenyl-N-(propan-2-yl)-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2545666.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2545667.png)